3,5-Difluoro-4-propoxybenzoic acid
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Overview
Description
3,5-Difluoro-4-propoxybenzoic acid is an organic compound with the molecular formula C10H10F2O3. It is characterized by the presence of two fluorine atoms at the 3rd and 5th positions, and a propoxy group at the 4th position on the benzoic acid ring. This compound is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-propoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of fluorine atoms at the 3rd and 5th positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Propoxylation: The propoxy group is introduced at the 4th position through a nucleophilic substitution reaction using propyl alcohol and a suitable base like potassium carbonate.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Use of large-scale reactors for the fluorination and propoxylation steps.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Use of automated chromatography systems for purification.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms and propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of fluorinated benzoic acid derivatives.
Reduction: Formation of fluorinated benzyl alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Difluoro-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-propoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atoms and propoxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoic acid: Lacks the propoxy group, making it less hydrophobic.
4-Propoxybenzoic acid: Lacks the fluorine atoms, resulting in different reactivity.
3,4-Difluorobenzoic acid: Fluorine atoms are positioned differently, affecting its chemical properties.
Uniqueness
3,5-Difluoro-4-propoxybenzoic acid is unique due to the combination of fluorine atoms and a propoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3,5-difluoro-4-propoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCSCYZYAQPWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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